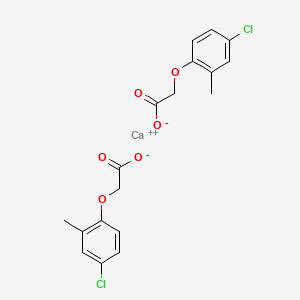

Calcium (4-chloro-2-methylphenoxy)acetate

Description

Properties

CAS No. |

72731-35-2 |

|---|---|

Molecular Formula |

C18H16CaCl2O6 |

Molecular Weight |

439.3 g/mol |

IUPAC Name |

calcium;2-(4-chloro-2-methylphenoxy)acetate |

InChI |

InChI=1S/2C9H9ClO3.Ca/c2*1-6-4-7(10)2-3-8(6)13-5-9(11)12;/h2*2-4H,5H2,1H3,(H,11,12);/q;;+2/p-2 |

InChI Key |

XLNYBYYHALTQAJ-UHFFFAOYSA-L |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].CC1=C(C=CC(=C1)Cl)OCC(=O)[O-].[Ca+2] |

Origin of Product |

United States |

Synthesis and Derivatization Studies of 4 Chloro 2 Methylphenoxy Acetate Compounds

Chemical Synthesis Pathways of (4-chloro-2-methylphenoxy)acetic Acid

(4-chloro-2-methylphenoxy)acetic acid (MCPA) is a phenoxy herbicide first developed in the 1940s. wikipedia.org Its synthesis has been approached through several pathways, primarily revolving around the formation of the ether linkage and the chlorination of the aromatic ring. The two principal strategies are the chlorination of a phenol (B47542) followed by condensation, and the condensation of a phenol followed by chlorination.

Pathway 1: Chlorination of 2-Methylphenol (o-cresol)

This traditional method involves a two-step process. First, 2-methylphenol is chlorinated to produce 4-chloro-2-methylphenol (B52076). google.com The primary chlorinating agent used industrially has been sulfuryl chloride (SO₂Cl₂), often in the presence of a catalyst like anhydrous zinc chloride. google.comgoogle.com The reaction temperature is typically controlled to optimize the yield of the desired 4-chloro isomer over other isomers, such as 6-chloro-o-cresol. google.com

Following chlorination and purification of the 4-chloro-2-methylphenol intermediate, the second step is a condensation reaction with an acetate (B1210297) source, typically monochloroacetic acid (MCAA) or its sodium salt, in the presence of a base like sodium hydroxide (B78521). wikipedia.org This is a Williamson ether synthesis, where the phenoxide ion acts as a nucleophile, displacing the chloride from chloroacetic acid to form the ether linkage. wikipedia.orgmt.gov

Reaction Scheme 1: Chlorination Followed by Condensation

Chlorination: 2-methylphenol + SO₂Cl₂ → 4-chloro-2-methylphenol + SO₂ + HCl

Condensation: 4-chloro-2-methylphenol + ClCH₂COOH + 2 NaOH → C₉H₈ClO₃Na (Sodium MCPA) + NaCl + 2 H₂O

Acidification: C₉H₈ClO₃Na + HCl → C₉H₉ClO₃ (MCPA) + NaCl

Pathway 2: Condensation of o-Cresol (B1677501) followed by Chlorination (Reverse Method)

An alternative and more modern approach, often referred to as the "reverse method," involves first synthesizing 2-methylphenoxyacetic acid (MPA) and then chlorinating it. In this pathway, o-cresol is condensed with monochloroacetic acid in a basic medium to form MPA. google.com

The subsequent step is the regioselective chlorination of MPA to yield MCPA. This step is critical for ensuring high purity. Various chlorinating agents have been employed, including gaseous chlorine, sodium hypochlorite, and sulfuryl chloride. google.com The reaction is often performed in a solvent such as 1,2-dichloroethane (B1671644) or water, and the selectivity can be enhanced by using specific catalysts. google.com This method can lead to a purer final product, as the directing effects of the phenoxyacetic group favor chlorination at the desired para position.

Reaction Scheme 2: Condensation Followed by Chlorination

Condensation: 2-methylphenol + ClCH₂COOH + 2 NaOH → C₉H₉O₃Na (Sodium MPA) + NaCl + 2 H₂O

Chlorination: C₉H₉O₃Na + Cl₂ → C₉H₈ClO₃Na (Sodium MCPA) + HCl

Acidification: C₉H₈ClO₃Na + HCl → C₉H₉ClO₃ (MCPA) + NaCl

Interactive Table: Comparison of MCPA Synthesis Pathways

| Feature | Pathway 1: Chlorination First | Pathway 2: Condensation First (Reverse Method) |

| Step 1 | Chlorination of 2-methylphenol | Condensation of 2-methylphenol with MCAA |

| Intermediate | 4-chloro-2-methylphenol | 2-methylphenoxyacetic acid (MPA) |

| Step 2 | Condensation with MCAA | Chlorination of MPA |

| Key Challenge | Controlling isomer formation during phenol chlorination | Achieving high regioselectivity during MPA chlorination |

| Reported Purity | Historically lower ("MCPA 70") | Potentially higher ("MCPA 90" to "MCPA 98") |

Formation and Characterization of Salts and Esters, including Calcium (4-chloro-2-methylphenoxy)acetate

The carboxylic acid functional group of MCPA allows for the formation of a wide variety of derivatives, including salts and esters. mt.gov These derivatives are often used in commercial formulations to alter properties such as solubility. echemi.com

Formation of Salts: MCPA is an acid (pKa 3.07) and readily reacts with bases to form salts. echemi.com The most common are alkali metal salts (sodium, potassium) and amine salts, which are generally highly soluble in water. echemi.com

The formation of this compound occurs through the reaction of MCPA with a suitable calcium-containing base. While it may precipitate in hard water, its deliberate synthesis can be achieved by reacting MCPA with calcium hydroxide or calcium carbonate. echemi.comwikipedia.org The reaction with calcium hydroxide is a straightforward acid-base neutralization.

General Reaction for Calcium Salt Formation: 2 C₉H₉ClO₃ (MCPA) + Ca(OH)₂ → Ca(C₉H₈ClO₃)₂ (Calcium MCPA) + 2 H₂O

This reaction yields the calcium salt, which is expected to have lower water solubility compared to the alkali metal salts. echemi.com The formation of similar calcium-herbicide complexes has been explored, for instance, through co-precipitation methods involving calcium nitrate (B79036) and the herbicide anion in a basic solution. analis.com.my

Formation of Esters: Esters of MCPA are typically synthesized through Fischer esterification, reacting the carboxylic acid with an alcohol (e.g., butanol, isooctanol) under acidic conditions. This process involves heating the reactants with a strong acid catalyst, such as sulfuric acid, to drive the reaction towards the ester product.

Characterization: The characterization of MCPA and its derivatives relies on standard analytical techniques.

Infrared Spectroscopy (FTIR): Used to identify functional groups. For MCPA, characteristic peaks include the C=O stretch of the carboxylic acid. Upon salt formation, this peak shifts to a lower frequency, indicating the formation of the carboxylate anion. researchgate.net

X-ray Diffraction (XRD): Provides information on the crystalline structure of the solid-state compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to elucidate the detailed molecular structure.

Elemental Analysis: Determines the elemental composition (C, H, O, Cl, Ca) to confirm the stoichiometry of the synthesized salt.

Interactive Table: Properties of MCPA Derivatives

| Derivative Type | General Formula | Formation Reaction | Key Property |

| Acid (MCPA) | C₉H₉ClO₃ | (From synthesis pathways) | Starting material |

| Alkali Metal Salt | C₉H₈ClO₃Na | MCPA + NaOH | High water solubility echemi.com |

| Calcium Salt | Ca(C₉H₈ClO₃)₂ | 2 MCPA + Ca(OH)₂ | Lower water solubility echemi.com |

| Ester | C₉H₈ClO₃R | MCPA + R-OH (acid catalyst) | Increased volatility, oil soluble |

Advanced Synthetic Methodologies and Industrial Chemistry Considerations

The industrial production of MCPA has evolved to improve yield, purity, and environmental performance. Key considerations include managing isomeric impurities, optimizing reaction conditions, and employing advanced catalytic systems.

Control of Isomers: A significant challenge in MCPA synthesis is the formation of unwanted isomers, such as 2-methyl-6-chlorophenoxyacetic acid and various dichlorinated phenoxyacetic acids. echemi.com These impurities can arise from the initial chlorination of o-cresol or during the chlorination of MPA. google.com Advanced industrial processes focus on regioselective reactions. This has been achieved by:

Developing regioselective catalysts for the chlorination of MPA.

Controlling reaction conditions (temperature, pH) to favor the desired 4-chloro product. A Polish patent describes carrying out the chlorination of MPA's sodium salt in an aqueous medium at a controlled pH (4 to 10) in the presence of a tertiary amine catalyst to improve selectivity. google.com

Advanced Catalysis: Modern synthetic chemistry has explored novel catalysts to enhance reaction efficiency and selectivity. A recent development involves the use of imidazole (B134444) ionic liquids as catalysts for the chlorination of 2-methylphenoxyacetic acid. google.com This method reports high reaction activity and provides a pathway to high-purity MCPA while potentially reducing process risks. google.com

Industrial Process Integration: Efficient industrial synthesis involves a comprehensive, multi-stage process that includes not only the core reactions but also purification and resource recovery. google.com A described industrial method details a five-stage process:

Synthesis of sodium o-cresolate.

Condensation with chloroacetic acid to form the sodium salt of MPA.

Purification of the MPA intermediate via extraction with a xylene mixture to remove unreacted o-cresol.

Re-extraction of o-cresol from the organic solvent for recycling.

Removal of dissolved solvent before proceeding to the final chlorination step. google.com

Environmental Dynamics and Transformation of 4 Chloro 2 Methylphenoxy Acetic Acid

Pathways of Environmental Dissipation

The dissipation of MCPA from the environment is a complex process influenced by factors such as soil type, pH, moisture, temperature, and microbial activity. canada.caulster.ac.uk The two principal mechanisms driving its breakdown are biodegradation by microorganisms and degradation by light (photolysis). ulster.ac.ukwikipedia.org

Microbial degradation is considered the main pathway for the breakdown of MCPA in soil and aquatic environments. ulster.ac.ukmdpi.com A diverse range of soil microorganisms, including bacteria and fungi, can utilize MCPA as a source of carbon and energy, transforming it into less complex and often less toxic compounds. wikipedia.orgresearchgate.net The efficiency and rate of this biodegradation are highly dependent on environmental conditions, particularly the presence or absence of oxygen. ulster.ac.uksourcetotap.eu

Under aerobic conditions, the microbial degradation of MCPA is generally rapid. researchgate.netnih.gov The process is enzymatically catalyzed, with studies identifying an α-ketoglutarate-dependent dioxygenase encoded by the tfdA gene as crucial for initiating the breakdown. wikipedia.org This gene is found in various soil bacteria capable of using MCPA as their sole carbon source. wikipedia.org Bacteria harboring tfdA Class III genes have been shown to be particularly active during MCPA degradation. mdpi.com

The primary aerobic degradation pathway involves the oxidative cleavage of the ether linkage in the MCPA molecule. wikipedia.orgresearchgate.net This step results in the formation of 4-chloro-2-methylphenol (B52076) (MCP), which is the major metabolite, and glyoxylic acid. wikipedia.orgresearchgate.net The MCP intermediate is typically degraded as quickly as the parent MCPA molecule and can be further hydroxylated to form a catechol, which subsequently undergoes ring-cleavage. researchgate.netpjoes.com

An alternative, minor pathway involves the hydroxylation of the methyl group, leading to the formation of cloxyfonac (B510477) (4-Chloro-2-hydroxymethylphenoxyacetic acid). wikipedia.org In addition to bacteria, certain fungi, such as the endophytic fungus Phomopsis sp., have been identified as effective degraders of MCPA. researchgate.net

| Pathway | Key Reaction | Primary Metabolite(s) | References |

|---|---|---|---|

| Ether Linkage Cleavage (Major) | Oxidative cleavage of the ether bond | 4-chloro-2-methylphenol (MCP), Glyoxylic acid | wikipedia.orgresearchgate.net |

| Methyl Group Hydroxylation (Minor) | Hydroxylation of the -CH₃ group | Cloxyfonac | wikipedia.org |

| Further Degradation | Hydroxylation of MCP and subsequent ring-cleavage | Catechol derivatives | researchgate.net |

In the absence of oxygen, the degradation of MCPA is significantly hindered. sourcetotap.eu Under strictly anaerobic conditions, MCPA is highly persistent, with studies showing negligible breakdown over periods of 100 to 200 days. ulster.ac.uknih.gov This persistence can lead to the creation of a legacy of the herbicide in saturated, anaerobic soil zones. sourcetotap.eu

However, some research indicates that degradation is possible under specific anoxic (low oxygen) conditions. Studies utilizing sequencing batch reactors have demonstrated that denitrifying microorganisms can be acclimatized to degrade MCPA. canterbury.ac.nz In these systems, activated sludge microorganisms were able to remove MCPA with an efficiency of over 98% under anoxic conditions, using nitrate (B79036) as the electron acceptor. canterbury.ac.nz This suggests that while degradation is negligible in many anaerobic environments, it may occur where specific microbial communities and alternative electron acceptors are present.

The kinetics of MCPA biodegradation are strongly influenced by soil properties, particularly pH, and the adaptation of microbial communities.

Influence of Soil pH: Soil pH has a multifaceted effect on MCPA degradation. It directly influences the growth and activity of microbial populations responsible for the breakdown. ulster.ac.uksourcetotap.eu Furthermore, pH determines the chemical form of MCPA. With a pKa of approximately 3.1, MCPA exists predominantly in its anionic form in most soils (pH > 4). ulster.ac.ukunito.it This anionic form is more water-soluble and has a lower affinity for negatively charged soil organic matter, which can increase its bioavailability for microbial uptake. ulster.ac.uksourcetotap.eu Conversely, in acidic soils, MCPA is more likely to be in its neutral form, which is more strongly adsorbed to soil particles, potentially reducing its availability for degradation and increasing its persistence. pjoes.comgeology.skmdpi.com

Microbial Acclimation: A common observation in MCPA degradation studies is a "lag phase," which is a period of slow or no degradation following its application to a previously unexposed soil. pjoes.com This lag represents the time required for the indigenous microbial populations to acclimate, which may involve enzyme induction or the proliferation of specific degrader microorganisms. researchgate.net Once acclimated, the degradation rate increases significantly. Soils with a history of exposure to MCPA or other phenoxy acid herbicides often exhibit much faster degradation rates and shorter or non-existent lag phases. ulster.ac.uksourcetotap.eu For instance, one study found that a second application of MCPA to soil was degraded twice as fast as the initial application. epa.gov

| Application | Degradation Time (Days) | Reference |

|---|---|---|

| First Application | 15 - 28 | epa.gov |

| Second Application | 6 - 12 | epa.gov |

In addition to microbial action, MCPA can be degraded by sunlight in aqueous solutions and on surfaces, a process known as photolysis or photodegradation. wikipedia.orgmdpi.com This abiotic process can be a significant dissipation pathway, particularly in surface waters where sunlight penetration is sufficient. unito.it

Direct photolysis occurs when a molecule absorbs light energy, leading to its chemical transformation. unito.it MCPA absorbs UV radiation and can be degraded directly by sunlight. unito.it The primary transformation product of direct photolysis is the same major metabolite as in aerobic biodegradation: 4-chloro-2-methylphenol (MCP). wikipedia.orgresearchgate.net The yield of MCP from direct photolysis has been reported to be approximately 0.3. unito.it Other minor photoproducts that have been identified include 4-chloro-2-formylphenol and o-cresol (B1677501). epa.gov

The efficiency of direct photolysis is quantified by the quantum yield (Φ), which is the probability that an absorbed photon will result in a chemical transformation. unito.it The quantum yield for MCPA is significantly influenced by pH, as the anionic and neutral forms of the molecule exhibit different efficiencies. The anionic form, which predominates in most surface waters, generally has a higher quantum yield than the neutral, undissociated form. unito.itnih.gov The presence of other dissolved organic compounds in water can decrease the quantum yield by competing for light absorption or quenching the excited state of the MCPA molecule. unito.itnih.gov

| Form of MCPA | pH Range | Reported Quantum Yield (Φ) | Reference |

|---|---|---|---|

| Anionic | - | ~0.6 | unito.it |

| Anionic | - | ~0.5 | unito.it |

| Anionic | - | 0.54 | nih.gov |

| Anionic | 5 - 9 | 0.150 | nih.gov |

| Neutral | - | 0.35 | unito.it |

| Neutral | 3 | 0.0041 | nih.gov |

Photolytic Transformation Processes

Photosensitized Degradation Mechanisms

Photodegradation is a significant pathway for the breakdown of (4-chloro-2-methylphenoxy)acetic acid in the environment, particularly in aqueous systems and on soil surfaces. This process can be influenced by the presence of photosensitizers, which are substances that absorb light and transfer the energy to other molecules, thereby initiating their degradation.

Two primary photosensitized degradation pathways have been proposed for MCPA. wikipedia.org One mechanism involves the oxidation of MCPA by hydroxyl radicals (•OH), which are highly reactive species that can be generated in sunlit waters. wikipedia.orgechemi.com The hydroxyl radical can add to the aromatic ring of the MCPA molecule, leading to the cleavage of the ether linkage and the formation of 4-chloro-2-methylphenol (MCP) as the main intermediate product. wikipedia.org Another proposed mechanism involves the oxidation of MCPA by positive electron holes (h+). wikipedia.org In this pathway, the positive holes polarize the carboxyl group, causing the CH2-COOH bond to split and produce 4-chloro-2-methylphenylformate. wikipedia.org

The photolysis of MCPA can also be sensitized by photo-oxidants generated by humates, which are components of natural organic matter in soil and water. echemi.com Studies have shown that exposure of aqueous solutions of MCPA to sunlight can result in its decomposition, with the formation of major photolysis products such as 4-chloro-2-methylphenol, o-cresol, and 4-chloro-2-formylphenol. echemi.comresearchgate.net In sterilized rice paddy water exposed to sunlight, a 50% decrease in MCPA was observed in about 8-9 days, suggesting a photosensitized transformation. echemi.com

Hydrolytic Stability and Transformation

(4-chloro-2-methylphenoxy)acetic acid is considered to be stable to hydrolysis in the environment due to the absence of functional groups that are readily hydrolyzable. echemi.comherts.ac.ukepa.gov However, it is important to note that MCPA is often formulated and applied as salts or esters. sourcetotap.euulster.ac.uk While the acid form is resistant to hydrolysis, the ester forms are readily hydrolyzed to the acid form within hours or days once in the soil. sourcetotap.euulster.ac.uk This rapid conversion means that the environmental behavior of different MCPA formulations is largely dictated by the properties of the resulting anionic acid form. sourcetotap.eu

Environmental Transformation Products and Metabolite Identification

Characterization of Primary and Secondary Metabolites (e.g., 4-chloro-2-methylphenol, cloxyfonac, o-cresol, 2-methylphenol, phenol)

The primary and most frequently reported metabolite of MCPA degradation in both soil and water is 4-chloro-2-methylphenol (MCP) . wikipedia.orgechemi.comsourcetotap.euresearchgate.netnih.gov This metabolite is formed through the cleavage of the ether linkage of the MCPA molecule, a process that can be mediated by both microbial action and photodegradation. wikipedia.orgsourcetotap.eu MCP itself is considered to be very toxic to aquatic organisms. wikipedia.org

Another significant metabolite is cloxyfonac (4-Chloro-2-hydroxymethylphenoxyacetic acid), which is formed through the hydroxylation of the methyl group of MCPA. wikipedia.orgnih.gov This transformation is a result of biological degradation pathways in soils and plants. wikipedia.org

Other identified degradation products include:

o-cresol and 2-methylphenol : These compounds have been identified as photolysis products of MCPA. echemi.comresearchgate.net

Phenol (B47542) : This can be a breakdown product in soil and water. sourcetotap.eu

4-chloro-2-formylphenol : Also identified as a product of photolysis. echemi.comresearchgate.net

Phenoxyacetic acid (PAC) : This has been detected as a breakdown product in soil and water. sourcetotap.eu

The following table summarizes the key metabolites of (4-chloro-2-methylphenoxy)acetic acid and their formation pathways.

| Metabolite Name | Formation Pathway(s) | Reference(s) |

| 4-chloro-2-methylphenol (MCP) | Microbial degradation, Photodegradation | wikipedia.orgechemi.comsourcetotap.eu |

| Cloxyfonac | Biological degradation (hydroxylation) | wikipedia.orgnih.gov |

| o-cresol / 2-methylphenol | Photodegradation | echemi.comresearchgate.net |

| Phenol | Degradation in soil and water | sourcetotap.eu |

| 4-chloro-2-formylphenol | Photodegradation | echemi.comresearchgate.net |

| Phenoxyacetic acid (PAC) | Degradation in soil and water | sourcetotap.eu |

Analytical Approaches for Metabolite Profiling

A variety of analytical techniques are employed for the extraction, identification, and quantification of (4-chloro-2-methylphenoxy)acetic acid and its metabolites in environmental samples. High-performance liquid chromatography (HPLC) is a commonly used method for the determination of MCPA and its degradation products. indianecologicalsociety.comnih.gov Gas chromatography coupled with mass spectrometry (GC-MS) is another powerful tool used for the confirmation and quantitation of these compounds in soil. nih.govejpau.media.pl For water and soil samples, liquid chromatography-electrospray tandem mass spectrometry (LC-MS/MS) provides a rapid and sensitive method for the analysis of MCPA and its main metabolite, 4-chloro-2-methylphenol. nih.gov

Mobility and Distribution in Environmental Compartments

The movement and distribution of (4-chloro-2-methylphenoxy)acetic acid in the environment are largely influenced by its interaction with soil particles.

Soil Adsorption and Desorption Dynamics

(4-chloro-2-methylphenoxy)acetic acid is generally characterized by its high mobility in soil, which is a result of its weak adsorption to soil particles. wikipedia.orgsourcetotap.euulster.ac.uk This high mobility makes it susceptible to leaching into groundwater. sourcetotap.euindianecologicalsociety.com The adsorption and desorption processes are influenced by several soil properties, most notably soil pH and organic matter content. tandfonline.comnih.gov

Adsorption of MCPA is inversely correlated with soil pH; as the pH decreases, adsorption increases. tandfonline.com This is because MCPA is a weak acid with a pKa of approximately 3.09. sourcetotap.eu At typical soil pH values, it exists predominantly in its anionic form, which is more water-soluble and less likely to adsorb to negatively charged soil colloids. sourcetotap.eu In more acidic conditions, a greater proportion of the neutral molecular form exists, which can be more readily adsorbed. sourcetotap.eu

Organic matter content also plays a significant role in the retention of MCPA in soil. tandfonline.com Higher organic carbon content generally leads to increased adsorption. pjoes.comresearchgate.net Studies have shown a positive correlation between MCPA adsorption and the organic carbon content of the soil. tandfonline.com Hydrophobic sorption is thought to be the dominant retention mechanism in topsoils, which are typically richer in organic matter, while hydrophilic sorption of MCPA anions is more prevalent in subsoils. nih.gov

The sorption distribution coefficients (Kd) for MCPA are typically low, reflecting its weak adsorption. tandfonline.com Desorption of MCPA from soil particles can also occur readily, further contributing to its mobility. pjoes.com

The following table provides a summary of Freundlich adsorption constants (Kf) from a study on two different agricultural soils, illustrating the influence of organic carbon content.

| Soil Type | Organic Carbon Content (%) | Freundlich Adsorption Constant (Kf) (L/kg) | Reference |

| Chernozem | 2.54 | 0.96 | pjoes.com |

| Regosol | 0.85 | 0.40 | pjoes.com |

Leaching Potential to Groundwater

Due to its high water solubility and generally weak sorption to soil, particularly in soils with low organic matter content and at higher pH values, MCPA has a high potential to leach through the soil profile and contaminate groundwater. sourcetotap.eugeology.sk The low soil organic carbon-water (B12546825) partitioning coefficients (Koc) for MCPA, typically in the range of 41.33 to 84.21, are indicative of its very high mobility and leachability in soils. mdpi.com

Several studies have highlighted the risk of groundwater contamination by MCPA. geology.skulster.ac.uk The calculated groundwater ubiquity score (GUS) for MCPA suggests that it is a mobile herbicide with a high potential to contaminate groundwater. geology.sk The persistence of MCPA in deeper soil layers and aquifers, where microbial degradation may be limited, can further increase the risk of groundwater contamination. geology.sk While MCPA is known to degrade under aerobic conditions, its breakdown can be negligible in the anaerobic environments that may be encountered deeper in the soil profile. sourcetotap.euulster.ac.uk

Transport Mechanisms in Surface Water and Sediment Interactions

The high solubility and poor adsorption of MCPA to soil make it highly susceptible to transport into surface water bodies through runoff and drainage. sourcetotap.euulster.ac.uk Fast runoff pathways following rainfall events after application are considered significant routes for MCPA to enter surface waters. sourcetotap.eu Once in surface water, MCPA can be transported over long distances. sourcetotap.eu

MCPA can also interact with sediments in aquatic environments. While it has a low affinity for sorption, it can be remobilized from sediment stores, which can act as a long-term source of contamination for the overlying water column. sourcetotap.eu The degradation of MCPA in hyporheic sediments (the region of sediment and porous space beneath and alongside a stream bed) has been observed, with half-life values ranging from 11 to 44 days in one study. nih.gov However, the potential for remobilization from sediments means that they can contribute to the persistence of MCPA in aquatic ecosystems. sourcetotap.eu

Atmospheric Transport and Deposition Research

Research has indicated that MCPA can be subject to atmospheric transport and deposition. sourcetotap.eu Volatilization from treated fields can introduce MCPA into the atmosphere. mdpi.comnih.gov One modeling study suggested that about 0.3% of applied MCPA could be volatilized. ulster.ac.uk Once in the atmosphere, it can be transported over long distances. mdpi.comresearchgate.net

A study in Canada detected MCPA in 50% of high-volume air samples, with concentrations up to 1.9 ng/m³. ulster.ac.uk The presence of higher concentrations at greater altitudes suggests the potential for long-range atmospheric transport. ulster.ac.uk Atmospheric transport enables the deposition of MCPA to off-target areas, including remote regions, through both wet and dry deposition. mdpi.com The atmospheric lifetime of MCPA is influenced by factors such as reaction with hydroxyl radicals, with one estimate suggesting a lifetime of 16 hours. mdpi.com

Plant Herbicide Interactions and Mode of Action Research for 4 Chloro 2 Methylphenoxy Acetic Acid

Elucidation of Auxinic Mode of Action

(4-chloro-2-methylphenoxy)acetic acid acts as a synthetic auxin, disrupting the normal hormonal balance in susceptible plants. wikipedia.orgresearchgate.net Its chemical structure resembles that of the natural auxin, indole-3-acetic acid (IAA), allowing it to bind to auxin receptors. hracglobal.compressbooks.pub This binding initiates a signaling cascade that leads to uncontrolled and disorganized growth. wikipedia.org

The core of this mechanism involves the TRANSPORT INHIBITOR RESPONSE 1/AUXIN SIGNALING F-BOX (TIR1/AFB) family of auxin co-receptors. nih.govplos.org When MCPA binds to these receptors, it promotes the interaction between the TIR1/AFB proteins and a group of transcriptional repressors known as Aux/IAA proteins. nih.govnih.gov This interaction targets the Aux/IAA repressors for degradation via the ubiquitin-proteasome pathway. regulations.gov

The degradation of Aux/IAA proteins releases the inhibition of AUXIN RESPONSE FACTOR (ARF) transcription factors. nih.gov These ARFs then activate the transcription of numerous auxin-responsive genes, leading to an "overdose" of auxin-like effects. regulations.gov This uncontrolled gene expression results in a variety of detrimental physiological responses in the plant. wikipedia.org

Recent research has added another layer of complexity to this model, suggesting that the TIR1/AFB receptors also possess adenylate cyclase activity. This activity leads to the production of cyclic adenosine (B11128) monophosphate (cAMP), which acts as a second messenger in the auxin signaling pathway, further mediating the transcriptional response. lifeasible.com

The selective action of MCPA against broadleaf plants is attributed to factors such as differences in translocation and metabolism of the herbicide, as well as the absence of a vascular cambium in grasses. pressbooks.pub

Molecular and Cellular Responses in Susceptible Plants

The overstimulation of auxin signaling pathways by (4-chloro-2-methylphenoxy)acetic acid triggers a series of detrimental molecular and cellular responses in susceptible plants. These disruptions ultimately compromise the plant's ability to grow and develop normally.

The application of auxin herbicides can lead to significant changes in enzyme activities within the plant. For instance, the overproduction of ethylene, a common response to auxin herbicides, is mediated by the enzyme 1-aminocyclopropane-1-carboxylic acid (ACC) synthase. regulations.gov The disruption of normal growth processes can also indirectly affect the activity of various other enzymes involved in cell wall synthesis and degradation. Furthermore, the increased and uncontrolled growth induced by MCPA places a high demand on the plant's energy reserves, likely impacting respiration pathways to meet these metabolic demands.

Absorption, Translocation, and Metabolism in Plants

The efficacy of (4-chloro-2-methylphenoxy)acetic acid as an herbicide is dependent on its absorption, translocation, and metabolism within the plant. MCPA is primarily absorbed through the leaves of the plant, although root uptake can also occur. wikipedia.orgechemi.com Once absorbed, it is translocated throughout the plant via the vascular system, accumulating in the actively growing regions known as meristems. wikipedia.orgechemi.com

The selective nature of MCPA is partly due to differences in how tolerant and susceptible plants metabolize the compound. pressbooks.pub In tolerant plants, such as cereal crops, MCPA is more rapidly broken down into non-toxic metabolites. pressbooks.pub The major metabolite of MCPA degradation in both plants and soil is 4-chloro-2-methylphenol (B52076) (MCP). wikipedia.org Other potential metabolic pathways include the hydroxylation of the methyl group. wikipedia.org In susceptible broadleaf weeds, the herbicide persists for longer, allowing it to exert its toxic effects.

| Parameter | Description |

| Absorption | Primarily through the leaves, with some root uptake. wikipedia.orgechemi.com |

| Translocation | Systemic movement throughout the plant to the meristematic tissues. wikipedia.orgechemi.com |

| Metabolism | Degraded to metabolites such as 4-chloro-2-methylphenol (MCP). wikipedia.org Tolerant plants metabolize MCPA more rapidly than susceptible plants. pressbooks.pub |

Herbicide Resistance Evolution and Genetic Basis in Plant Populations

Phenoxy Herbicide Resistance in Weed Biotypes

The evolution of resistance to phenoxy herbicides has been documented in numerous weed species globally since it was first reported. cambridge.org While the evolution of resistance to this class of herbicides was initially slower compared to others, likely due to lower selection pressure, dozens of species have now developed resistance. cambridge.orghh-ra.org Resistant biotypes can no longer be effectively controlled by MCPA or other related phenoxy herbicides like 2,4-D. nzpps.org

Some of the key weed species that have evolved resistance to phenoxy herbicides are detailed below.

| Weed Species | Common Name | Herbicide(s) with Documented Resistance |

| Carduus nutans | Nodding Thistle | MCPA, 2,4-D |

| Carduus pycnocephalus | Slender Winged Thistle | MCPA, 2,4-D |

| Ranunculus acris | Giant Buttercup | MCPA, 2,4-D |

| Galeopsis tetrahit | Hemp-nettle | MCPA |

| Amaranthus palmeri | Palmer Amaranth (B1665344) | MCPA, 2,4-D |

| Raphanus raphanistrum | Wild Radish | MCPA, 2,4-D |

| Papaver rhoeas | Corn Poppy | MCPA, 2,4-D |

| Sisymbrium orientale | Oriental Mustard | MCPA, 2,4-D |

| Cirsium arvense | Canada Thistle | MCPA |

This table is generated based on information from sources cambridge.orgnzpps.orgacs.orgadelaide.edu.au.

Physiological Mechanisms of Resistance

The physiological bases for resistance to phenoxy herbicides are broadly categorized into two main types: target-site resistance (TSR) and non-target-site resistance (NTSR). nih.gov NTSR mechanisms prevent the herbicide from reaching its target site at a lethal concentration and are particularly common in cases of phenoxy herbicide resistance. nih.govlatrobe.edu.au These mechanisms include alterations in how the herbicide is absorbed, moved within the plant (translocated), or broken down (metabolized). nih.gov

Reduced movement, or translocation, of the herbicide from the point of contact (usually the leaves) to its site of action in the growing points of the plant is a documented mechanism of resistance. nih.gov By restricting herbicide movement, the plant minimizes the concentration of the active compound at the target site, thus avoiding its lethal effects.

Research on a resistant biotype of hemp-nettle (Galeopsis tetrahit) demonstrated this mechanism. acs.orgnih.gov While both resistant (R) and susceptible (S) biotypes absorbed similar amounts of radio-labelled MCPA through their leaves, the R plants transported significantly less of the herbicide out of the treated leaf to other parts of the plant. acs.orgnih.gov

| Plant Part | % of Recovered [¹⁴C]MCPA Translocated from Treated Leaf |

| Susceptible (S) Biotype | |

| Total Export | 58% |

| Apical Meristem | 13% |

| Roots | 38% |

This table is based on data for Galeopsis tetrahit from sources acs.orgnih.gov.

This reduced translocation in the resistant hemp-nettle biotype is considered one of the key physiological mechanisms protecting it from MCPA's phytotoxic effects. acs.orgnih.gov Altered translocation has also been identified as a resistance mechanism in other weed species resistant to synthetic auxin herbicides. researchgate.net

Enhanced metabolism is a critical NTSR mechanism where the resistant weed biotype can detoxify the herbicide more rapidly than susceptible biotypes. pesticidestewardship.orgresearchgate.net The herbicide is converted into non-toxic or less toxic metabolites before it can cause significant harm. researchgate.net This process is often mediated by large families of enzymes, such as cytochrome P450 monooxygenases (P450s). cambridge.orgresearchgate.net

Studies in an MCPA-resistant Palmer amaranth (Amaranthus palmeri) population from Kansas found that resistant plants metabolized MCPA more quickly than susceptible plants. cambridge.org The involvement of P450 enzymes in this rapid degradation was confirmed when the application of malathion, a known P450 inhibitor, reversed the resistance to MCPA. cambridge.org Similarly, a higher rate of MCPA metabolism in the roots of resistant hemp-nettle contributes to its survival, representing a second protective mechanism in addition to reduced translocation. acs.orgnih.gov The selectivity of phenoxy herbicides in tolerant crops like wheat is also based on their ability to metabolically degrade the herbicide faster than susceptible weed species. cambridge.org

Genetic Inheritance and Molecular Characterization of Resistance Genes

Herbicide resistance is an inherited trait, resulting from genetic changes that are passed down through generations. unl.edu The genetic basis of resistance can be simple, involving a single gene (monogenic), or complex, involving multiple genes (polygenic). researchgate.net Both target-site mutations and the genes governing non-target-site mechanisms contribute to the evolution of resistance to phenoxy herbicides. nih.gov

Target-site resistance (TSR) occurs when a mutation in the gene encoding the herbicide's target protein prevents the herbicide from binding effectively. nih.govunl.edu For synthetic auxin herbicides like MCPA, the target site is the auxin signaling pathway, which involves TIR1/AFB F-box proteins that perceive auxin and Aux/IAA co-repressor proteins that are subsequently targeted for degradation.

In 2018, the first target-site resistance mechanism for synthetic auxin herbicides was identified in Kochia scoparia. nih.gov Researchers discovered a two-nucleotide substitution in the KsIAA16 gene, an Aux/IAA family member. nih.gov This mutation resulted in a single amino acid change in a highly conserved region of the protein, which was shown to disrupt the binding of the herbicide to the auxin co-receptor complex. nih.gov More recently, a point mutation (Leu 175 Pro) in the SoIAA34 gene was found to be responsible for resistance to 2,4-D and MCPA in an Oriental mustard (Sisymbrium orientale) population. adelaide.edu.au These findings confirm that mutations in the Aux/IAA co-repressor proteins, a key component of the auxin response pathway, can confer resistance to phenoxy herbicides.

Non-target-site resistance (NTSR) encompasses any inherited mechanism that reduces the amount of active herbicide reaching the target site. nih.govresearchgate.net As discussed previously, these mechanisms include enhanced metabolism and altered translocation. researchgate.net The genetic basis for NTSR is often more complex than for TSR and can be governed by multiple genes with additive effects. researchgate.netucdavis.edu

For example, genetic studies on MCPA-resistant hemp-nettle indicated that its resistance, which is based on both reduced translocation and enhanced metabolism, is controlled by at least two nuclear genes that have additive effects. nih.gov This polygenic inheritance is characteristic of NTSR. researchgate.net The evolution of NTSR is a significant concern as it can confer cross-resistance to herbicides from different chemical classes and modes of action, making weed management more challenging. ucdavis.edu The genes involved in NTSR often belong to large families, such as cytochrome P450s and glutathione (B108866) S-transferases, which are involved in general detoxification pathways within the plant. latrobe.edu.auusda.gov

Population Dynamics and Spread of Resistance

The evolution of herbicide resistance within a plant population is a complex process governed by the interplay of genetic factors, selection pressure, and the ecological characteristics of the weed species. The dynamics of a resistant population, including its growth and spread, are influenced by several key factors, including the initial frequency of resistance alleles, the fitness of resistant individuals in the presence and absence of the herbicide, and the mechanisms of gene flow. In the context of Calcium (4-chloro-2-methylphenoxy)acetate (MCPA), an auxin mimic herbicide, several weed species have developed resistance, and studying their population dynamics provides valuable insights into the spread of this resistance.

The selection pressure exerted by the repeated use of a single herbicide is a primary driver in the evolution of resistance. In the case of phenoxy herbicides like MCPA, the evolution of resistance has been observed to be relatively slow in some species, which has been partially attributed to lower selection pressure compared to other herbicide classes. However, resistance has been confirmed in several weed species, including giant buttercup (Ranunculus acris), Canada thistle (Cirsium arvense), and common hemp-nettle (Galeopsis tetrahit). researchgate.net

Once a resistant population is established, its spread is facilitated by both pollen and seed dispersal. Gene flow through pollen can introduce resistance alleles into previously susceptible populations, and the rate of spread is influenced by the mating system of the weed (outcrossing versus self-pollinating) and the distance pollen can travel. Seed dispersal, often aided by wind, water, or agricultural machinery, can establish new resistant patches over short and long distances.

Research Findings on MCPA-Resistant Weed Populations

Detailed research on specific weed species has provided insights into the population dynamics and spread of MCPA resistance.

Giant Buttercup (Ranunculus acris)

In New Zealand, populations of Ranunculus acris have developed resistance to MCPA after prolonged exposure in dairy pastures. Studies have investigated the ecological fitness of these resistant populations. It has been suggested that MCPA-resistant plants of R. acris may be less fit ecologically than susceptible plants in the absence of the herbicide. weedscience.org This fitness cost could potentially slow down the spread of resistance if the selection pressure from MCPA is removed. However, under continuous herbicide application, the resistant individuals have a clear selective advantage. Research has also pointed to the development of multiple resistance in R. acris, with populations showing resistance to both phenoxy herbicides and ALS-inhibitors, further complicating management and impacting population dynamics. researchgate.net

Canada Thistle (Cirsium arvense)

Resistance to MCPA in Cirsium arvense has been reported in Hungary in pasture situations. weedscience.org Field experiments in Sweden over a six-year period demonstrated that under the selective pressure of crop competition and MCPA treatments, ecotypes of C. arvense with a more erect growth pattern and lower sensitivity to the herbicide were more likely to survive. This indicates a shift in the population structure towards more tolerant individuals over time. weedscience.org

Common Hemp-nettle (Galeopsis tetrahit)

In Alberta, Canada, a biotype of Galeopsis tetrahit was confirmed to be resistant to MCPA. Dose-response studies revealed a resistance factor of 3.3. nih.gov The mechanism of resistance was attributed to both a lower rate of MCPA translocation and a higher rate of MCPA metabolism in the roots. Genetic studies indicated that this resistance is governed by at least two nuclear genes with additive effects. nih.gov The polygenic nature of this resistance can influence the rate at which resistance spreads through a population, as the accumulation of multiple resistance genes is required for a high level of resistance.

Palmer Amaranth (Amaranthus palmeri)

A population of Amaranthus palmeri in Kansas, resistant to multiple herbicides, also exhibited a low-level cross-resistance to MCPA. researchgate.net The mechanism of resistance in this population was linked to enhanced metabolism of the herbicide. The rapid evolution of resistance to multiple herbicide modes of action in species like A. palmeri highlights the potential for rapid spread of resistance traits, including that to MCPA, especially in agricultural systems with high selection pressure.

The following interactive table summarizes key findings from studies on MCPA-resistant weed populations.

| Weed Species | Location of Resistant Population | Resistance Factor (RF) to MCPA | Key Findings on Population Dynamics and Spread |

| Ranunculus acris | New Zealand | Not specified in provided text | Evidence of fitness costs in the absence of MCPA, which may slow the spread. Development of multiple resistance to phenoxy and ALS-inhibiting herbicides. weedscience.org |

| Cirsium arvense | Hungary, Sweden | Not specified in provided text | Selection pressure from MCPA and crop competition favors the survival of less sensitive ecotypes with a more erect growth habit, leading to a population shift over time. weedscience.org |

| Galeopsis tetrahit | Alberta, Canada | 3.3 | Resistance is polygenic (governed by at least two nuclear genes), which can influence the speed of evolution and spread. Mechanisms include reduced translocation and enhanced metabolism. nih.govweedscience.org |

| Amaranthus palmeri | Kansas, USA | ~3-fold | Low-level cross-resistance observed in a multi-herbicide resistant population. Resistance mechanism is enhanced metabolism. Rapid evolution of multiple resistances suggests a high potential for spread. researchgate.net |

Understanding the population dynamics and mechanisms of spread of MCPA resistance is crucial for developing sustainable weed management strategies. The presence of fitness costs associated with resistance in some species offers a potential avenue for management by altering herbicide regimes to select against resistant individuals. However, the continued selection pressure from MCPA and the potential for gene flow necessitate integrated weed management approaches to mitigate the spread of resistance.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques for Trace Analysis (e.g., HPLC, GC-MS, LC-ESI-QTOF)

Chromatography is the cornerstone of analytical methods for MCPA, providing the necessary separation from interfering compounds present in environmental samples. High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and advanced Liquid Chromatography-Mass Spectrometry (LC-MS) techniques are the most prominent methods employed.

High-Performance Liquid Chromatography (HPLC) is widely used for the analysis of phenoxy acid herbicides. researchgate.net For MCPA, which is acidic and hydrophobic, methods often utilize reversed-phase columns, such as C18, with isocratic elution. helixchrom.comnih.gov A typical mobile phase consists of a mixture of methanol (B129727) and water or acetonitrile (B52724) and water, often acidified to ensure the analyte is in its non-ionized form for better retention. nih.goveconference.io Detection is commonly performed using an Ultraviolet (UV) or Diode-Array Detector (DAD). researchgate.netresearchgate.net To enhance retention and separation, mixed-mode chromatography, which combines reversed-phase and anion-exclusion mechanisms, has also been successfully applied. helixchrom.com

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and selectivity, making it a powerful tool for MCPA analysis. hpst.cz Since MCPA is a non-volatile acid, a derivatization step is required to convert it into a more volatile form suitable for GC analysis. who.intnih.gov This typically involves esterification, for example, with diazomethane (B1218177) or methanol, to form methyl esters. researchgate.netwho.int The derivatized analyte is then separated on a capillary column and detected by a mass spectrometer, which provides definitive identification based on the mass-to-charge ratio of the resulting fragments. epa.gov Sample introduction techniques like Solid Phase Microextraction (SPME) can be coupled with GC-MS to pre-concentrate the analyte, thereby improving detection limits. researchgate.netresearchgate.net

Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) Mass Spectrometry represents a state-of-the-art analytical approach. This technique, along with similar high-end methods like LC-tandem MS (LC-MS/MS), combines the powerful separation of HPLC with the high sensitivity and selectivity of mass spectrometry. nih.govlibretexts.org Electrospray ionization (ESI) is a soft ionization technique well-suited for polar and thermally labile molecules like MCPA, allowing for analysis without derivatization. nih.govresearchgate.net The use of a triple quadrupole or QTOF mass analyzer allows for highly selective detection through modes like Multiple Reaction Monitoring (MRM), which significantly reduces matrix interference and enhances confidence in analyte identification and quantification at trace levels. econference.iolibretexts.org This approach provides superior accuracy, precision, and sensitivity compared to traditional GC or HPLC methods. econference.io

| Technique | Column Type | Mobile Phase / Carrier Gas | Detector | Limit of Detection (LOD) / Quantitation (LOQ) | Reference |

|---|---|---|---|---|---|

| HPLC-UV | Reversed-phase C18 | Methanol / Water | UV Detector | 0.01 mg/kg | cabidigitallibrary.org |

| GC-MS | Capillary Column | Helium (Carrier Gas) | Mass Spectrometer (MS) | ~0.1 µg/L (in water) | who.int |

| SPME/GC-MS | Capillary Column | Helium (Carrier Gas) | Mass Spectrometer (MS) | 0.003590 g/L | researchgate.net |

| LC-MS/MS | Reversed-phase C18 | Acetonitrile / Water with Formic Acid | Tandem Mass Spectrometer (MS/MS) | 40 ng/L (in water) | nih.gov |

Sample Preparation and Extraction Protocols for Environmental Matrices (Soil, Water, Plant Tissues)

Effective sample preparation is a critical step to isolate MCPA from the complex environmental matrix, remove interfering substances, and concentrate the analyte before instrumental analysis. tums.ac.irspectroscopyonline.com The choice of protocol depends heavily on the nature of the sample matrix.

Water Samples: The analysis of MCPA in water often involves a pre-concentration step to achieve the required sensitivity. Solid-Phase Extraction (SPE) is a widely adopted technique, utilizing cartridges packed with a sorbent like octadecyl bonded silica (B1680970) (C18). tums.ac.irresearchgate.netscispace.com The water sample is passed through the cartridge, where MCPA is retained, and subsequently eluted with a small volume of an organic solvent such as methanol. researchgate.net This process effectively concentrates the analyte and provides a cleaner extract for analysis. tums.ac.ir For highly sensitive instrumental methods like LC-MS/MS, direct injection of water samples may be possible, significantly increasing sample throughput. nih.gov

Soil Samples: Extraction of MCPA from soil is more complex due to the compound's potential to bind to soil components. A common approach involves solvent extraction, often under alkaline or acidic conditions to facilitate the release of the herbicide. researchgate.netnih.gov For instance, samples can be extracted with acetonitrile or methanol, sometimes with the addition of a buffer. rsc.org Following the initial extraction, a cleanup step is typically necessary to remove co-extracted matrix components. This can be achieved using SPE or gel permeation chromatography. researchgate.netoup.com A double space extraction procedure has been developed to simultaneously determine both neutral and acidic herbicides, including MCPA, from soil. oup.com

Plant Tissues: For the determination of MCPA residues in plant tissues, samples are typically homogenized and extracted with a suitable solvent mixture, such as methanol-water or acetone. researchgate.netcambridge.org A cleanup step using SPE with C18 cartridges is often employed to purify the extract before analysis by HPLC or other techniques. researchgate.net The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method, which involves an acetonitrile extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup, has also been applied for the analysis of phenoxy acid herbicides in cereals. nih.gov

| Matrix | Extraction Technique | Key Solvents / Reagents | Cleanup Method | Reference |

|---|---|---|---|---|

| Water | Solid-Phase Extraction (SPE) | Methanol (eluent) | C18 Cartridge | tums.ac.irresearchgate.net |

| Soil | Solvent Extraction | Alkaline media, Acetonitrile | SPE (C18), Gel Permeation Chromatography | nih.govoup.com |

| Plant Tissues (Wheat) | Solvent Extraction | Methanol-Water | SPE (C18) | researchgate.net |

| Plant Tissues (Cereals) | QuEChERS | Acetonitrile | Dispersive SPE (d-SPE) | nih.gov |

Development of Hyphenated Techniques for Comprehensive Profiling

Hyphenated techniques, which couple a separation technique with a spectroscopic detection method, are essential for the comprehensive analysis of contaminants like MCPA. springernature.comijnrd.org The combination of chromatography (for separation) with mass spectrometry (for detection and identification) provides a synergistic enhancement of analytical capabilities. iosrjournals.orgresearchgate.net

The development from single-detector systems (e.g., GC-ECD or HPLC-UV) to hyphenated systems like GC-MS and LC-MS has revolutionized trace environmental analysis. econference.iohpst.cz While a traditional detector identifies compounds based on retention time, a mass spectrometer provides structural information by measuring the mass-to-charge ratio of the analyte and its fragments. asdlib.org This adds a much higher degree of certainty to the identification, which is crucial when dealing with complex samples containing many co-eluting compounds. asdlib.org

Modern tandem mass spectrometry (MS/MS) techniques, such as those used in LC-MS/MS systems, further enhance this capability. econference.io By selecting a specific precursor ion of MCPA and monitoring its characteristic product ions, analysts can create an extremely selective and sensitive detection method. econference.io This approach, often called Multiple Reaction Monitoring (MRM), effectively filters out background noise and matrix interferences, leading to more reliable and defensible data. econference.io The use of these advanced hyphenated techniques enables not just the quantification of the parent MCPA compound but also the simultaneous identification and profiling of its metabolites and degradation products in a single analytical run, offering a truly comprehensive picture of its environmental fate. nih.gov

Ecological Impact Assessment and Environmental Monitoring of 4 Chloro 2 Methylphenoxy Acetic Acid

Methodologies for Assessing Ecological Effects on Non-Target Organisms in Aquatic Ecosystems

The assessment of ecological effects of (4-chloro-2-methylphenoxy)acetic acid, commonly known as MCPA, on non-target organisms in aquatic ecosystems involves a variety of methodologies designed to determine toxicity and risk. These methods are crucial for establishing water quality guidelines and understanding the potential impact of this herbicide on aquatic life. waterquality.gov.au

Methodologies for assessing these ecological effects often begin with laboratory-based toxicity studies on a range of non-target aquatic organisms. These studies are designed to determine the concentrations at which MCPA causes adverse effects over different exposure durations. Acute toxicity studies, for instance, measure the effects of short-term exposure, while chronic studies assess the impact of longer-term exposure at lower concentrations. The ester form of MCPA has been shown to exhibit higher toxicity than the acid or salt forms across all aquatic trophic levels. waterquality.gov.au

A study on the non-target aquatic macrophyte Hydrilla verticillata exposed to various MCPA concentrations for seven days utilized morpho-anatomical and physiological biomarkers to detect impacts. researchgate.netnih.gov Researchers measured plant growth, pigment content, hydrogen peroxide (H2O2) content, and peroxidase activity. nih.gov Such studies help in understanding the specific physiological responses of aquatic plants to MCPA exposure. A decline in growth and pigment content was observed in parallel with increased MCPA exposure, which also induced chlorosis and oxidative stress. researchgate.netnih.gov

Environmental risk assessment is another key methodology, which often uses a ratio of the predicted environmental concentration (PEC) to the predicted no-effect concentration (PNEC). researchgate.netnih.gov High values for the PEC:PNEC ratio, as well as for the hazard quotient (HQ) and hazard index (HI), can indicate a significant risk to the aquatic environment. researchgate.netnih.gov For MCPA, default guideline values (DGVs) for the protection of different percentages of species in freshwater ecosystems have been developed. For example, the 95% species protection DGV for MCPA has been recommended for slightly-to-moderately disturbed ecosystems. waterquality.gov.au

The following table summarizes acute toxicity data for MCPA on various non-target aquatic organisms.

| Species | Endpoint | Concentration (µg/L) | Exposure Duration |

| Lepomis macrochirus (Bluegill) | LC50 | 1,500 | 2 days |

| Oncorhynchus mykiss (Rainbow Trout) | LC50 | 3,200 - 1,647,000 | 4 days |

| Scenedesmus vacuolatus (Green Algae) | EC50 (growth) | 160,095 | 1 day |

| Xenopus laevis (Amphibian) | LC50 | >3,000,000 | 5 days |

Data sourced from a literature review of the effects of MCPA on freshwater organisms. waterquality.gov.au

Soil Microbial Community Response to (4-chloro-2-methylphenoxy)acetic Acid Exposure

The response of soil microbial communities to (4-chloro-2-methylphenoxy)acetic acid (MCPA) exposure is a critical aspect of its ecological impact assessment, as these microorganisms are vital for soil health and nutrient cycling. The introduction of MCPA into the soil can lead to various changes in the microbial community structure and function.

Studies have shown that the application of MCPA can initially cause a stress reaction in the soil microbial community. nih.govresearchgate.net An increase in the metabolic quotient by up to 35% in the presence of MCPA has been observed, indicating such a stress response. nih.govresearchgate.net This can lead to a decrease in the carbon use efficiency of the microorganisms. nih.gov Furthermore, the presence of MCPA, especially in mixtures with other pesticides, has been found to reduce the abundance of gram-positive bacterial fatty acid methyl esters (FAMEs) by 13%. nih.govresearchgate.net

However, soil microorganisms also play a crucial role in the degradation of MCPA. The degradation of MCPA in soil is primarily a microbial process. nih.gov Certain bacteria are capable of using MCPA as a source of carbon and energy. For instance, a microorganism identified as Flavobacterium peregrinum has been isolated from soil and shown to degrade MCPA, releasing all of its chlorine as chloride. nih.gov The degradation process involves the conversion of MCPA to 4-chloro-2-methylphenol (B52076). nih.gov The initial step in the microbial degradation of MCPA is catalyzed by oxygenases encoded by genes such as tfdA-like, cadA, and r/sdpA. nih.govoup.com The abundance of these genes has been shown to increase during the degradation of MCPA in soil. nih.govoup.com Specifically, MCPA stimulated the transcription of tfdA-like and r/sdpA genes up to fourfold, while the transcription of cadA was detected only in the presence of MCPA. nih.govoup.com

The impact of MCPA on soil enzymatic activities has also been investigated. In soils not amended with organic matter, MCPA application has been shown to reduce urease and dehydrogenase activities. mdpi.com However, in soils with higher organic matter content, these enzymatic activities were less affected, likely due to enhanced herbicide sorption, which reduces the exposure of microbes to the compound. mdpi.comnih.gov The application of organic matter to unpolluted soil generally increases enzymatic activities and ergosterol (B1671047) content, a biomarker for fungal biomass. nih.gov While the subsequent application of MCPA to these amended soils still caused a decrease in these parameters, the reduction was less severe than in non-amended soils polluted with the herbicide. nih.gov

The table below summarizes the effect of MCPA on soil biochemical properties in non-organic amended soil at the end of a 60-day incubation period, compared to a control soil. nih.gov

| Biochemical Property | Decrease in Non-Organic Amended Polluted Soil (%) |

| Dehydrogenase Activity | 39.3 |

| Urease Activity | 20.0 |

| Phosphatase Activity | 15.7 |

| Ergosterol Content | 56.5 |

The toxic effect of MCPA on soil biochemical properties can be more prolonged under drought conditions due to a decrease in the degradation of the herbicide by soil microorganisms. mdpi.com The water content in the soil is an essential resource for the development, growth, and activity of soil microorganisms, and its limitation can slow down herbicide degradation. mdpi.com

Environmental Monitoring Strategies and Data Analysis in Agricultural and Natural Systems

Environmental monitoring of (4-chloro-2-methylphenoxy)acetic acid (MCPA) in agricultural and natural systems is essential for assessing its environmental fate, ensuring water quality, and protecting ecosystems. ulster.ac.uk Due to its high solubility and poor adsorption to soil, MCPA is susceptible to transport into surface and groundwater bodies. ulster.ac.uk

Monitoring strategies often involve the collection of water and soil samples from various locations, including rivers, streams, groundwater wells, and agricultural fields. ulster.ac.uknih.gov The timing of sample collection is crucial, with increased monitoring often occurring shortly after application periods or following storm events, which can lead to significant runoff and spikes in MCPA concentrations in water bodies. ulster.ac.uk For instance, in the River Derg catchment, the majority of high MCPA concentrations were observed in late spring/early summer and late summer/early autumn, coinciding with peak application periods. irishriverproject.com Furthermore, high concentrations often coincided with storm events. irishriverproject.com

A variety of analytical methods are employed for the determination of MCPA residues in environmental samples. These methods need to be sensitive enough to detect MCPA at low concentrations, often in the microgram per liter (µg/L) or microgram per kilogram (µg/kg) range. who.intresearchgate.net Common analytical techniques include gas chromatography (GC) and high-performance liquid chromatography (HPLC), often coupled with mass spectrometry (MS) for enhanced selectivity and sensitivity. nih.govnih.govrjpbr.com

Sample preparation is a critical step in the analytical process. For water samples, direct injection may be possible for analysis by liquid chromatography-tandem mass spectrometry (LC-MS/MS), which allows for a high sample throughput. nih.gov For increased sensitivity, a solid-phase extraction (SPE) step is often performed. nih.govresearchgate.net For soil samples, extraction is typically carried out using an alkaline or acidic medium, followed by a clean-up step using SPE with C18 cartridges before analysis. nih.govnih.gov

The following table provides an overview of some analytical methods used for the determination of MCPA in environmental samples.

| Analytical Technique | Sample Matrix | Limit of Detection (LOD) / Limit of Quantitation (LOQ) |

| LC-electrospray tandem MS | Water | LOD: 40 ng/L (direct injection) |

| HPLC-DAD | Wheat and Soil | LOQ: 0.01 mg/kg |

| Gas Chromatography | Water | Sensitivity: ~0.1 µg/L |

| HPLC-MS/MS | Soil | LOQ: 0.001 mg/kg |

Data sourced from various studies on MCPA analysis. nih.govwho.intnih.govrjpbr.com

Data analysis in monitoring programs involves comparing measured concentrations to established environmental quality standards or drinking water guidelines. ulster.ac.ukirishriverproject.com For example, the European Union's Drinking Water Directive sets a limit for a single pesticide in drinking water at 0.1 μg/L. irishriverproject.com Long-term monitoring data can reveal trends in MCPA occurrence, helping to assess the effectiveness of mitigation measures, such as agri-environmental schemes aimed at reducing pesticide runoff. nih.gov A before-after-control-impact (BACI) framework can be a powerful tool for assessing the impact of such schemes by comparing a catchment with the intervention to a control catchment over time. nih.gov

Emerging Research Directions and Future Perspectives in 4 Chloro 2 Methylphenoxy Acetate Science

Development of Novel Remediation Technologies

The presence of (4-chloro-2-methylphenoxy)acetate in water sources has prompted significant research into innovative and effective remediation technologies. arviatechnology.com The goal is to develop methods that are not only efficient in removing the compound but are also cost-effective and environmentally sustainable. arviatechnology.com

A variety of physical, chemical, and biological methods are under investigation. Commonly employed techniques include adsorption, particularly with granular activated carbon (GAC), oxidation processes, and reverse osmosis. arviatechnology.com Advanced Oxidation Processes (AOPs), which utilize highly reactive species like hydroxyl radicals, have shown promise in degrading MCPA. researchgate.net Photocatalysis using materials such as titanium dioxide (TiO2) is one such AOP that can lead to the complete mineralization of the herbicide. researchgate.net

Biological remediation techniques are gaining attention as eco-friendly alternatives. researchgate.netgoogle.com These methods, including bioremediation, phytoremediation, and rhizoremediation, harness natural processes to break down the herbicide into less toxic substances. researchgate.netgoogle.com Bioremediation utilizes microorganisms that can use MCPA as a carbon source, effectively degrading it. aloki.hu For instance, the endophytic fungus Phomopsis sp. has demonstrated the ability to degrade 99.8% of MCPA in a liquid medium within 14 days. aloki.hu Phytoremediation uses plants to absorb and transform xenobiotics, while rhizoremediation leverages the synergistic relationship between plant roots and microorganisms to enhance degradation. researchgate.netgoogle.com

Emerging technologies also include the use of novel materials. Metal-organic frameworks (MOFs), such as MIL-101(Cr), have been shown to be highly effective adsorbents, removing 99% of MCPA from water in approximately 25 minutes and demonstrating high reusability. nih.gov Another innovative approach is the Nyex Rosalox™ system, which combines advanced adsorption with electrochemical oxidation for high removal efficiency with low energy consumption. arviatechnology.com

Below is a table summarizing various remediation technologies for (4-chloro-2-methylphenoxy)acetate.

| Technology Category | Specific Method | Description | Key Findings/Efficiency |

| Physical/Chemical | Adsorption (GAC) | Utilizes granular activated carbon's high affinity for organic compounds to adsorb MCPA from water. arviatechnology.com | Widely employed and effective for MCPA removal. arviatechnology.com |

| Reverse Osmosis (RO) | A membrane-based process that separates MCPA molecules from water. arviatechnology.com | Can achieve removal efficiencies exceeding 99%, but can be energy-intensive. arviatechnology.com | |

| Advanced Oxidation (AOPs) | Involves the generation of highly reactive radicals to oxidize and degrade MCPA. researchgate.net | Methods combining UV radiation with other reagents are often more effective than UV alone. nih.gov | |

| Photocatalysis (TiO2) | Uses a semiconductor catalyst (TiO2) and light to generate radicals for MCPA degradation. researchgate.net | Can achieve complete mineralization of the herbicide. researchgate.net | |

| Metal-Organic Frameworks (MOFs) | Crystalline materials with high porosity used for adsorbing contaminants. nih.gov | MIL-101(Cr) removed 99% of MCPA in ~25 mins and was reusable for up to six cycles. nih.gov | |

| Adsorption/Electrochemical Oxidation | A combined system that first adsorbs the contaminant and then destroys it via electrochemical oxidation. arviatechnology.com | The Nyex Rosalox™ system successfully removed 94% of MCPA from wastewater. arviatechnology.com | |

| Biological | Bioremediation | Uses microorganisms to degrade organic contaminants. researchgate.netepa.gov | Fungi and bacteria have been isolated that can utilize MCPA as a sole carbon source. aloki.hunih.gov |

| Phytoremediation | Uses plants to remove, transfer, or transform contaminants. researchgate.netgoogle.com | A cost-effective and environmentally friendly strategy for xenobiotic removal. researchgate.netgoogle.com | |

| Rhizoremediation | Leverages the interactions between plant roots and soil microorganisms to break down contaminants. researchgate.netgoogle.com | Considered a microbe-assisted phytoremediation technique. researchgate.netgoogle.com |

Integrated Management Strategies for Herbicide Resistance

The evolution of herbicide resistance in weed populations is a significant challenge in agriculture, threatening the efficacy of herbicides like (4-chloro-2-methylphenoxy)acetate. nzpps.orgriversedgewest.org Integrated Weed Management (IWM) is a multifaceted approach designed to minimize the development of resistance by reducing the selection pressure imposed by any single weed control tactic. croplife.org.augrowiwm.org

Key IWM strategies focus on diversifying weed control methods. riversedgewest.org This includes the rotation of herbicides with different modes of action (MOA) both within a single growing season and across multiple years. croplife.org.auoregonstate.edu Using tank mixes of two or more compatible herbicides with different MOAs, applied at full label rates, is another crucial tactic. croplife.org.au This ensures that weeds resistant to one herbicide are controlled by the other. oregonstate.edu

Beyond chemical control, IWM incorporates a range of cultural and mechanical practices. oregonstate.edusoybeanresearchinfo.com These can include:

Crop Rotation: Planting different crops in successive seasons disrupts the life cycles of specific weeds and allows for the use of different herbicide chemistries. soybeanresearchinfo.comiastate.edu

Cultural Practices: Techniques like adjusting planting dates, using higher seeding rates to enhance crop competitiveness, and planting into weed-free fields can suppress weed growth. riversedgewest.orgcroplife.org.au

Mechanical Control: Tillage and cultivation can be used to physically remove weeds, reducing reliance on herbicides. bayer.co.za

Sanitation: Preventing the spread of weed seeds by cleaning equipment between fields is a simple but effective measure. riversedgewest.orgoregonstate.edu

For phenoxy-resistant weeds, specific chemical alternatives are recommended. For example, phenoxy-resistant thistles may still be susceptible to herbicides like clopyralid or dicamba, though these may have different impacts on the primary crop. nzpps.org In cases of phenoxy-resistant giant buttercup, herbicides such as flumetsulam were initially effective, although resistance to these alternatives has also developed, highlighting the need for continuous rotation and integrated approaches. nzpps.org

| IWM Strategy | Principle | Example Application for (4-chloro-2-methylphenoxy)acetate |

| Herbicide Rotation | Avoids repeated use of the same mode of action (MOA), reducing selection pressure. oregonstate.edu | Alternating between Group 4 herbicides (like MCPA) and herbicides from other MOA groups in subsequent years. croplife.org.au |

| Tank-Mixing | Using multiple effective herbicide MOAs simultaneously to control a broader spectrum of weeds and target resistant biotypes. croplife.org.au | Mixing MCPA with another compatible herbicide that has a different MOA and is effective on the same target weeds. croplife.org.au |

| Crop Rotation | Diversifies the cropping environment, disrupting weed cycles and enabling different management practices. iastate.edu | Rotating from a cereal crop where MCPA is used to a different crop type where alternative herbicides or non-chemical methods are employed. soybeanresearchinfo.com |

| Cultural Practices | Enhancing crop competitiveness to suppress weed growth naturally. riversedgewest.org | Using narrow row spacing in soybeans to achieve faster canopy closure, which shades out weeds. soybeanresearchinfo.com |

| Mechanical Control | Physically removing or disrupting weed growth. bayer.co.za | Using tillage before planting to create a weed-free seedbed or cultivating between crop rows. illinois.edu |

| Sanitation | Preventing the introduction and spread of resistant weed seeds. riversedgewest.org | Cleaning combines and tillage equipment when moving from a field with known resistant weeds to a clean field. illinois.edu |

Advanced Modeling of Environmental Fate and Transport

Predicting the environmental behavior of (4-chloro-2-methylphenoxy)acetate is essential for risk assessment and management. nibio.no Advanced computer models are increasingly used to simulate the fate and transport of pesticides in soil, water, and air. nibio.noresearchgate.net These models integrate data on the pesticide's chemical properties, application details, and environmental characteristics like soil type and climate to estimate Predicted Environmental Concentrations (PECs). nibio.no

Several models are utilized to assess different environmental pathways:

Leaching Models: Models like MACRO simulate the vertical movement of pesticides through the soil profile towards groundwater. nibio.no MACRO is particularly noted for its ability to simulate transport in soils with macropores, which can facilitate rapid downward movement. nibio.no The PEARL (Pesticide Emission Assessment at Regional and Local scales) model also predicts leaching and runoff. pesticidemodels.eu

Runoff Models: The SWASH model is used to assess the likelihood of pesticide runoff into surface water, integrating submodels like PRZM (Pesticide Root Zone Model) and TOXSWA (Toxicity of Substances in Surface Waters) to estimate concentrations in water bodies. nibio.nopesticidemodels.eu

Soil Persistence Models: The PERSAM (Persistence in Soil Analytical Model) is used to predict the concentration of a pesticide in soil over time and assess the potential for accumulation with repeated use. nibio.no

Watershed Scale Models: The SWAT (Soil and Water Assessment Tool) is a leading model for predicting the fate and transport of agricultural chemicals at the watershed scale, helping to identify areas vulnerable to off-site transport. mdpi.com

These models are crucial tools for regulatory agencies and researchers. pesticidemodels.euepa.gov They help in understanding how factors like soil organic matter, pH, and microbial activity influence the mobility and degradation of (4-chloro-2-methylphenoxy)acetate. researchgate.netresearchgate.net For instance, due to its high solubility and relatively low adsorption to soil, models can help quantify its potential to be transported into surface and groundwater. ulster.ac.uksourcetotap.eu The ongoing development of these models aims to improve their accuracy and spatial resolution, providing a more precise understanding of the environmental risks associated with pesticide use. mdpi.com

| Model Name | Primary Function | Key Features |

| MACRO | Simulates pesticide leaching towards groundwater. nibio.no | Accounts for transport in soil with macropores (e.g., channels from roots or earthworms). nibio.no |

| SWASH | Assesses pesticide runoff to surface water. nibio.nopesticidemodels.eu | Integrates submodels (PRZM, MACRO, TOXSWA) to estimate concentrations in various water bodies. nibio.no |

| PEARL | Predicts pesticide leaching and runoff in soil and water. pesticidemodels.eu | Used for regulatory risk assessments. pesticidemodels.eu |

| PERSAM | Predicts pesticide concentration and persistence in soil over time. nibio.no | Can estimate plateau concentrations to assess accumulation risk. nibio.no |

| SWAT | Predicts the fate and transport of agrochemicals at the watershed scale. mdpi.com | Helps identify vulnerable areas and evaluate mitigation measures. mdpi.com |

Exploration of Specific Interactions with Calcium and Other Metal Ions in Environmental Systems

The environmental behavior of (4-chloro-2-methylphenoxy)acetate is significantly influenced by soil properties, including pH and the presence of metal ions like calcium (Ca2+). ulster.ac.uksourcetotap.eu Research in this area seeks to elucidate the specific chemical interactions that govern the herbicide's sorption, mobility, and bioavailability.

(4-chloro-2-methylphenoxy)acetate is a weak acid that exists primarily in its anionic form in most agricultural soils (pH > 4). ulster.ac.uksourcetotap.eu This anionic form has a low affinity for negatively charged soil organic matter and clay particles, contributing to its high mobility. ulster.ac.uksourcetotap.eu

Studies have also noted that the mobility of MCPA can be high in certain clay types, such as calcium montmorillonite clay. epa.gov The interactions between the herbicide and various soil components, including different clay minerals and organic matter fractions, are critical. mdpi.com For example, some research suggests that interactions with organic matter are stronger than with mineral components for MCPA. mdpi.com Understanding these specific interactions is crucial for developing more accurate environmental fate models and for designing effective management strategies to minimize the leaching of (4-chloro-2-methylphenoxy)acetate into water resources, especially in agricultural systems where soil amendments like lime are common. nih.govnih.gov

Q & A

Basic: What are the established methods for synthesizing Calcium (4-chloro-2-methylphenoxy)acetate, and how can purity be optimized?

Answer: